Product packaging for Dimethyl(2-ethylhexyl)phosphoramidate(Cat. No.:CAS No. 5443-76-5)

Dimethyl(2-ethylhexyl)phosphoramidate

Cat. No.: B14730133
CAS No.: 5443-76-5
M. Wt: 237.28 g/mol
InChI Key: OITVFTJGOBRCRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl(2-ethylhexyl)phosphoramidate is a phosphoramidate compound offered for research and development purposes. Phosphoramidates are a significant class of organophosphorus compounds studied for their diverse applications. They are commonly investigated as intermediates in organic synthesis, potential ligands for metal complexes, and in the development of prodrugs due to their bioactive properties. Researchers value this compound for exploring novel synthetic pathways and studying enzyme interactions. The mechanism of action for phosphoramidates can vary widely but often involves their role as substrates or inhibitors in phosphorylation reactions, making them relevant in biochemical and pharmacological research. This product is strictly labeled "For Research Use Only" and is not intended for personal, diagnostic, or therapeutic uses. Researchers should consult the specific product certificate of analysis for detailed specifications on purity, identity, and safety handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H24NO3P B14730133 Dimethyl(2-ethylhexyl)phosphoramidate CAS No. 5443-76-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5443-76-5

Molecular Formula

C10H24NO3P

Molecular Weight

237.28 g/mol

IUPAC Name

N-dimethoxyphosphoryl-2-ethylhexan-1-amine

InChI

InChI=1S/C10H24NO3P/c1-5-7-8-10(6-2)9-11-15(12,13-3)14-4/h10H,5-9H2,1-4H3,(H,11,12)

InChI Key

OITVFTJGOBRCRZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNP(=O)(OC)OC

Origin of Product

United States

Synthetic Methodologies for Dimethyl 2 Ethylhexyl Phosphoramidate and Analogous Phosphoramidates

Classical and Established Synthetic Routes

Traditional methods for synthesizing phosphoramidates have been foundational in organophosphorus chemistry. These routes typically involve stoichiometric reagents and have been refined over decades to improve yields and substrate scope.

Salt Elimination Approaches

Salt elimination is a conventional and widely utilized method for forming P-N bonds. nih.gov This approach is based on the reaction of a phosphorus halide precursor, often a phosphoryl chloride, with an amine. The reaction generates a stoichiometric amount of salt as a byproduct, typically an ammonium (B1175870) halide, which is then removed.

One of the earliest examples involved treating phosphoryl trichloride (B1173362) with phenol (B47542) to generate diphenylchlorophosphate, which then reacts with an amine to form the phosphoramidate (B1195095). nih.gov A key challenge with this method is the handling of moisture-sensitive and hazardous phosphoryl halides. rsc.org To circumvent this, inorganic salt elimination methods have been developed. For instance, dialkyl H-phosphonates can be converted to dialkyl chlorophosphates using a halogenating agent in the presence of an inorganic base, which then react with amines. nih.gov Catalysts such as tetrabutylammonium (B224687) bromide ([n-Bu4N]Br) have been employed to facilitate these transformations, achieving high yields with a broad range of aliphatic and aromatic amines. nih.gov

ReactantsCatalyst/ConditionsProductYieldReference
Diethyl H-phosphonate, Various Amines[n-Bu4N]Br, CCl4Diethyl phosphoramidates83–100% nih.gov
Dialkyl H-phosphonatesInorganic BasesDialkyl chlorophosphateIntermediate nih.gov

Oxidative Cross-Coupling Strategies

Oxidative cross-coupling provides an alternative pathway to phosphoramidates, often by reacting an H-phosphonate with an amine in the presence of an oxidant. nih.govresearchgate.net This method avoids the pre-formation of reactive phosphorus halides.

Various agents can facilitate this transformation.

Chlorinating Agents : Reagents like trichloroisocyanuric acid or carbon tetrachloride (CCl4) can be used to generate a reactive phosphorus intermediate in situ, which is then trapped by an amine. nih.gov

Iodinating Agents : Molecular iodine (I2) is an effective mediator for the synthesis of phosphoramidates from amines and trialkyl phosphites. nih.gov More recently, protocols using catalytic sodium iodide (NaI) with a green oxidant like hydrogen peroxide (H2O2) have been developed, offering an environmentally benign route that avoids toxic reagents and transition metal catalysts. nih.govresearchgate.net These reactions show excellent compatibility with a wide range of amines and H-phosphonates. nih.govresearchgate.net

Alkali-Metal Catalysts : A combination of lithium iodide and tert-butyl hydroperoxide (LiI/TBHP) has also been used for the oxidative cross-coupling of diethyl H-phosphonate and amines, yielding phosphoramidates in moderate to good yields. nih.gov

P-SourceN-SourceCoupling SystemYieldReference
H-phosphonatesAromatic/Aliphatic AminesNaI (cat.), H2O2Not specified nih.govresearchgate.net
Diethyl H-phosphonateBenzylamineLiI/TBHP65% nih.gov
Diethyl H-phosphonate4-chloroanilineLiI/TBHP31% nih.gov

Atherton-Todd Reaction and its Variants

The Atherton-Todd reaction, first reported in 1945, is a cornerstone of phosphoramidate synthesis. nih.govbeilstein-journals.orgnih.gov The classic reaction involves a dialkyl phosphite (B83602), an amine, and a halogenated solvent, typically carbon tetrachloride, which acts as both the solvent and the halogen source. beilstein-journals.orgnih.gov A base is required to neutralize the generated acid. wikipedia.org

The reaction proceeds via the in situ generation of a dialkyl chlorophosphate intermediate, which then reacts with the amine nucleophile to yield the phosphoramidate product. beilstein-journals.orgwikipedia.org This method's primary advantage is that it bypasses the need to handle unstable phosphorylating agents directly. nih.gov However, the use of stoichiometric amounts of CCl4 is a significant environmental drawback. nih.gov

To address this limitation, several variants have been developed:

Alternative Halogen Sources : Solvents like hexachloroethane (B51795) (Cl3CCCl3) have been used as substitutes for CCl4. nih.gov

Catalytic Systems : The use of catalysts like Fe3O4@MgO nanoparticles has been explored to improve efficiency. nih.gov

Modified Initiators : A recent modification uses air as a radical initiator and chloroform (B151607) (CHCl3) as the halogenating agent, allowing the reaction to proceed under milder conditions and with a broader substrate scope. nih.gov This variant has produced phosphoramidates in yields ranging from 30-75%. nih.gov

P-SourceN-SourceConditionsYieldReference
Dialkyl phosphitesPrimary/Secondary AminesCCl4, Base62-92% nih.govbeilstein-journals.org
H-phosphonatesBenzylamineAir (initiator), CHCl330-75% nih.gov

Reactions Involving Azide (B81097) Intermediates

The formation of P-N bonds using azide-based chemistry is another established route, most notably through the Staudinger reaction. tandfonline.comresearchgate.netbohrium.com In this reaction, a trivalent phosphorus compound, such as a phosphite, reacts with an organic azide to form an iminophosphorane intermediate, which can then be hydrolyzed or further reacted to yield a phosphoramidate.

Key features of azide-based methodologies include:

Staudinger-Phosphite Reaction : This method offers a catalyst- and solvent-free pathway to phosphoramidates from various aryl, benzyl, and alkyl azides at room temperature, often with high yields and short reaction times. tandfonline.com The mild conditions are compatible with sensitive functional groups. tandfonline.com

In Situ Azide Generation : To avoid handling potentially hazardous azide precursors, methods have been developed where the organic azide is generated in situ from organic halides. nih.gov

Modified Staudinger Reaction : A one-step synthesis of acyl phosphoramidates from acyl azides has been developed using trimethylsilyl (B98337) chloride as an activating agent. researchgate.netacs.org This methodology can also be adapted to generate the acyl azides directly from carboxylic acids. bohrium.comacs.org

While these routes can avoid toxic halogenating agents and produce nitrogen gas as the only stoichiometric waste, they often rely on the multi-step pre-functionalization and preparation of the azide precursors. nih.gov

Modern and Catalytic Synthetic Methods

Contemporary approaches to phosphoramidate synthesis focus on the use of catalytic systems to improve efficiency, reduce waste, and operate under milder conditions. Transition metals have proven particularly effective in facilitating the formation of P-N bonds.

Transition Metal-Catalyzed Syntheses (e.g., Cu, Ir, Pd)

Catalysis by transition metals offers powerful and often more sustainable alternatives to classical stoichiometric reactions.

Copper (Cu) : Copper catalysts, particularly Cu(I) salts like CuI and CuBr, are highly effective in promoting the aerobic oxidative coupling of H-phosphonates and amines. nih.govrsc.orgrsc.org These reactions utilize oxygen from the air as the terminal oxidant, with water being the only byproduct, making it a greener alternative. rsc.orgrsc.org The choice of ligand on the copper catalyst can be important, though the initial oxidation state of the copper appears less critical. nih.gov Primary amines generally show better reactivity than more sterically hindered secondary amines. nih.gov

Iridium (Ir) : Iridium-based catalysts are effective in synthesizing phosphoramidates via C-H amidation reactions. acs.org An Ir(III) catalyst can activate substrates containing various directing groups to react with phosphoryl azides, forming the P-N bond under mild conditions. nih.govacs.org This method demonstrates a broad substrate scope and excellent functional group tolerance. acs.org The reaction mechanism is believed to involve the activation of the Ir(III) catalyst, coordination with the phosphoryl azide, and subsequent nitrene insertion. nih.gov

Palladium (Pd) : Palladium catalysis is widely used in cross-coupling reactions. While direct Pd-catalyzed P-N coupling for phosphoramidate synthesis is less common, phosphoramidites (ligands containing a P-N bond) are extensively used in Pd-catalyzed asymmetric reactions, such as Suzuki and Heck couplings. acs.orgnih.govresearchgate.netumich.edu The development of tailored chiral phosphoramidite (B1245037) ligands has enabled highly enantioselective transformations, highlighting the stability and importance of the P-N bond within these catalytic systems. nih.gov

Metal CatalystReaction TypeReactantsKey FeaturesReference
CuI, CuBrAerobic Oxidative CouplingH-phosphonates, AminesUses O2 from air as oxidant; green method. nih.govrsc.orgrsc.org
Ir(III) complexesC-H AmidationArenes, Phosphoryl AzidesMild conditions, broad scope, high functional group tolerance. nih.govacs.org
Pd complexesAsymmetric CatalysisVarious (using phosphoramidite ligands)Ligands are stable and crucial for high enantioselectivity. acs.orgnih.gov

Lewis Acid-Catalyzed Rearrangements

A significant method for the synthesis of N,N-disubstituted phosphoramidates involves the Lewis acid-catalyzed rearrangement of phosphorimidates. rsc.orgrsc.org This approach provides a direct and high-yielding route from organic azides and commercially available phosphites, such as trimethylphosphite or triethylphosphite, to secondary phosphoramidates. rsc.org

The process is typically a one-pot procedure that begins with the formation of a phosphorimidate intermediate through the reaction of an azide with a phosphite. rsc.org This intermediate subsequently undergoes rearrangement in the presence of a Lewis acid catalyst to yield the final phosphoramidate product. rsc.org A variety of Lewis acids have been shown to be effective catalysts for this transformation.

The reaction sequence is tolerant of a wide range of substrates, allowing for the synthesis of diverse phosphoramidates in good yields and high purity. rsc.org This method is a valuable alternative to the Staudinger reduction pathway, which typically yields primary amines from azides. rsc.org

Table 1: Examples of Lewis Acid-Catalyzed Phosphorimidate Rearrangement

Azide Precursor Phosphite Lewis Acid Catalyst Yield (%)
Benzyl azide Trimethylphosphite BF₃·OEt₂ 95
Azidocyclohexane Triethylphosphite TMSOTf 85
Phenyl azide Trimethylphosphite BF₃·OEt₂ 78

Electrosynthesis Approaches

Electrochemical methods offer a modern and robust approach for the synthesis of phosphoramidates through oxidative P-N coupling. rsc.orgresearchgate.net Flow electrosynthesis, in particular, has been developed as a methodology that operates under mild reaction conditions. rsc.orgresearchgate.net This technique has been successfully applied to a broad scope of substrates, demonstrating its versatility. rsc.org

In this process, potentiostatic and galvanostatic electrolysis are utilized to mediate the coupling of P(O)-H compounds with various amines. researchgate.net The reaction avoids the need for harsh oxidants and offers a greener alternative to traditional chemical methods. The flow setup can also lead to improved reaction efficiency and scalability. rsc.org

Photochemical Curing and Polymerization Precursors

Phosphoramidates serve as key precursors in the synthesis of polymerizable materials. For instance, polymerizable tagging phosphoramidites (PTPs) are essential for methods like catching-by-polymerization (CBP), which is used for the large-scale purification of chemically synthesized oligodeoxynucleotides. nih.gov The synthesis of the nucleoside precursors for these PTPs can be achieved in a scalable manner from inexpensive starting materials. nih.gov These precursors are then converted in a final step to the phosphoramidite, which can be incorporated into a growing oligonucleotide chain and subsequently polymerized. nih.gov

Synthesis of Functionalized Phosphoramidate Derivatives

Phosphoramidate-Functionalized Polymeric Resins

Acyclic Diene Metathesis (ADMET) polycondensation is a powerful technique for synthesizing poly(phosphoramidate)s (PPAs) with the phosphoramidate linkages located in the side chains. rsc.org This method involves the polymerization of α,ω-diene monomers, such as bis-(undecen-10-yl)-n-butyl-phosphoramidate, using Grubbs-type catalysts. rsc.org

The resulting unsaturated polymers can have molecular weights up to approximately 20,000 g/mol . rsc.org Subsequent hydrogenation of the polymer backbone yields polyethylene-like structures where the phosphoramidate group acts as a precisely positioned functional defect. rsc.org These materials are of interest for developing hydrolytically degradable materials or as processable intermediates for poly(phosphodiester)s. rsc.org

Another relevant example involves the synthesis of extraction resins where a phosphonic acid monoester, 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (HEH[EHP]), is supported on a styrene-divinyl benzene (B151609) copolymer. researchgate.net This demonstrates the incorporation of organophosphorus compounds with 2-ethylhexyl moieties onto polymeric supports for applications such as rare earth element separation. researchgate.net

Phosphoramidate Linkages in Nucleic Acid Analogs (e.g., DNA/RNA, Morpholino Oligonucleotides)

Phosphoramidate linkages are a cornerstone of synthetic nucleic acid analogs, most notably in Phosphorodiamidate Morpholino Oligonucleotides (PMOs). PMOs are synthetic molecules that can block the translation of specific messenger RNA (mRNA) sequences, making them valuable tools in research and therapeutics. creative-biogene.com Several FDA-approved drugs are PMO-based. nih.govacs.org

The synthesis of PMOs is challenging but has been refined over the years. nih.govresearchgate.net Modern methods often employ automated solid-phase synthesis using either trityl or Fmoc-protected chlorophosphoramidate monomers. nih.govacs.orgsemanticscholar.org These automated approaches have enabled the synthesis of long PMO sequences (e.g., 30-mer) in good yields. acs.org Another efficient synthetic route utilizes the H-phosphonate approach, which can significantly reduce reaction times, especially when using phosphonium-type condensing reagents. researchgate.net

Table 2: Key Chemistries in PMO Synthesis

Synthetic Approach Key Monomer/Reagent Protection Strategy Key Advantage
Chlorophosphoramidate Chlorophosphoramidate Monomer Trityl or Fmoc Amenable to automated DNA synthesizers nih.govacs.org

These synthetic strategies allow for the creation of PMOs that have a neutral backbone, are resistant to nucleases, and exhibit high binding affinity to their complementary DNA or RNA targets. creative-biogene.comnih.gov

Strategies for Incorporating 2-Ethylhexyl Moieties into Organophosphorus Structures

The incorporation of 2-ethylhexyl groups into organophosphorus compounds is a common strategy to enhance lipophilicity and modify the physical properties of the molecule. rsc.org This is particularly relevant in applications such as solvent extraction. rsc.org

Several synthetic routes can be employed to introduce the 2-ethylhexyl moiety:

From Phosphorus Oxychloride : Bis(2-ethylhexyl) phosphate (B84403) can be synthesized by reacting phosphorus oxychloride with 2-ethylhexanol. google.com This reaction forms P-O bonds and is a common method for producing phosphate esters.

Arbuzov Reaction : The Michaelis-Arbuzov reaction is a key method for forming carbon-phosphorus bonds. For example, O,O-bis-(2-ethylhexyl)-2-ethylhexyl phosphonate (B1237965) can be synthesized via a reaction involving triisooctyl phosphite (prepared from 2-ethylhexanol) and an alkyl halide like bromo-iso-octane. google.com

From Phosphonates : Bis(2-ethylhexyl) phosphate can also be produced by the chlorination of bis(2-ethylhexyl) phosphonate followed by hydrolysis. chemicalbook.com

These methods provide a toolbox for chemists to create a variety of organophosphorus compounds containing the 2-ethylhexyl group, which can then potentially be used as precursors for synthesizing specific phosphoramidates like Dimethyl(2-ethylhexyl)phosphoramidate. rsc.orggoogle.comgoogle.com

Mechanistic Investigations of Phosphoramidate Formation and Reactivity

Elucidation of Reaction Pathways and Intermediates

The formation of the P-N bond in phosphoramidates like Dimethyl(2-ethylhexyl)phosphoramidate can be achieved through several synthetic routes, each with distinct mechanistic pathways and reactive intermediates.

Detailed Mechanistic Studies of Atherton-Todd Reaction

The Atherton-Todd reaction is a classical and widely used method for synthesizing phosphoramidates. beilstein-journals.orgnih.gov It involves the reaction of a dialkyl phosphite (B83602) (also known as a dialkyl H-phosphonate) with an amine in the presence of a base and a halogenating agent, typically carbon tetrachloride (CCl₄). beilstein-journals.orgwikipedia.org

Initially, two mechanisms were proposed for this reaction. beilstein-journals.org One suggested the formation of a dialkyl trichloromethylphosphonate intermediate, while the second, and now more accepted, mechanism proceeds through the in-situ formation of a dialkyl chlorophosphate intermediate. beilstein-journals.org

The currently understood mechanism can be summarized in the following steps:

Deprotonation : A base, commonly a tertiary amine like triethylamine, deprotonates the dialkyl phosphite to form a dialkyl phosphonate (B1237965) anion. rsc.org

Chlorination : The phosphonate anion then reacts with the carbon tetrachloride. A newer proposed mechanism suggests that the first step is the formation of a salt between the amine base and CCl₄, creating a trichloromethanide anion (CCl₃⁻). This anion deprotonates the dialkyl H-phosphonate to form chloroform (B151607) and the phosphonate anion. The anion then reacts with the associated chlorine cation to generate the key intermediate: dialkyl chlorophosphate. rsc.org

Nucleophilic Substitution : The amine (in this case, 2-ethylhexylamine (B116587) for a related compound) acts as a nucleophile, attacking the electrophilic phosphorus center of the dialkyl chlorophosphate. This substitution displaces the chloride ion, forming the final phosphoramidate (B1195095) product and a hydrochloride salt of the base. beilstein-journals.orgrsc.org

Phosphoramidite (B1245037) Coupling Reaction Mechanisms

Phosphoramidite chemistry is the cornerstone of modern automated solid-phase oligonucleotide synthesis and provides a powerful method for forming phosphorus-nitrogen linkages under mild conditions. twistbioscience.comeurofinsgenomics.com The mechanism involves a four-step cycle for each monomer addition: deblocking, coupling, capping, and oxidation. twistbioscience.com The key coupling step, where the P-N bond is manipulated, is of primary interest here.

The mechanism involves the following key stages:

Activation : A nucleoside phosphoramidite monomer, which has a trivalent phosphorus atom bonded to a diisopropylamino group, is activated by a weak acid catalyst, such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI). oup.comnih.gov The activator protonates the nitrogen atom of the diisopropylamino group, converting it into an excellent leaving group. oup.com

Coupling : The 5'-hydroxyl group of the growing oligonucleotide chain, which is immobilized on a solid support, acts as a nucleophile. It attacks the activated, electrophilic phosphorus center of the phosphoramidite monomer. eurofinsgenomics.com This attack displaces the protonated diisopropylamine, forming a new phosphite triester linkage. twistbioscience.com This reaction is typically very fast and highly efficient, with coupling efficiencies often exceeding 99%. twistbioscience.com

Oxidation : The newly formed phosphite triester linkage is unstable. It is subsequently oxidized, usually with an iodine solution in the presence of water, to the more stable pentavalent phosphate (B84403) triester, which forms the backbone of the DNA or RNA chain. twistbioscience.comeurofinsgenomics.com

This mechanism highlights the role of the phosphoramidite as a versatile intermediate, where the P-N bond is temporarily formed and then strategically cleaved to facilitate the creation of a P-O bond.

Oxidative Condition Reaction Mechanisms for Organophosphorus Compounds

The reactivity of organophosphorus compounds, including phosphoramidates, under oxidative conditions is critical to both their synthesis and their biological activity. nih.govresearchgate.net

Synthetic Oxidative Coupling: Alternative methods to the Atherton-Todd reaction have been developed that utilize oxidative conditions to form the P-N bond. These are often considered "greener" as they can avoid the use of toxic halogenated solvents. nih.gov One such method is the iodine-mediated dehydrogenative cross-coupling of H-phosphonates and amines. In this reaction, iodine, sometimes in the presence of an oxidant like hydrogen peroxide, acts as a catalyst to facilitate the formation of the phosphoramidate. nih.gov Transition metal catalysts, particularly copper, can also be used for the aerobic oxidative coupling of H-phosphonates with amines. nih.gov

Role of Catalysts and Ligands in Reaction Mechanisms

Catalysts and ligands play a pivotal role in controlling the rate, efficiency, and selectivity of phosphoramidate synthesis.

In the Atherton-Todd reaction , the base (e.g., triethylamine) is technically a reagent but acts catalytically in some proposed mechanistic cycles by facilitating the deprotonation of the H-phosphonate. beilstein-journals.orgresearchgate.net More advanced applications have employed chiral nucleophilic catalysts to achieve enantioselective synthesis of P-chiral phosphonates. researchgate.net

For phosphoramidite coupling , the activator is the key catalyst. As mentioned, weak acids like 1H-tetrazole and its derivatives are crucial. They function through a dual mechanism, acting as both a general acid to protonate the phosphoramidite and as a nucleophilic catalyst to form a highly reactive phosphoro-tetrazolide intermediate. oup.comnih.gov The choice of activator can significantly impact the coupling rate. oup.com

Table 1: Comparison of Common Activators in Phosphoramidite Coupling
ActivatorKey CharacteristicsMechanism of ActionReference
1H-TetrazoleStandard activator, effective but can be explosive in dry form.Acts as both an acid and a nucleophilic catalyst. oup.com
4,5-Dicyanoimidazole (DCI)More acidic and more nucleophilic than tetrazole, leading to faster coupling times. Highly soluble in acetonitrile.Primarily enhances the rate of coupling through increased nucleophilicity and acidity. oup.com
5-Ethylthio-1H-tetrazole (ETT)A common alternative to tetrazole, offering good performance.Similar dual acid/nucleophilic catalysis mechanism. google.com

In oxidative coupling reactions , various catalysts are employed. Copper and iron salts are effective for aerobic coupling of H-phosphonates and amines. nih.gov Additionally, iridium and ruthenium-based catalysts have been used for phosphoramidate synthesis via nitrene insertion pathways. nih.gov

Furthermore, phosphoramidites themselves have emerged as a highly versatile and privileged class of monodentate ligands in transition-metal-catalyzed asymmetric synthesis. wikipedia.orgacs.orgresearchgate.net Their modular structure allows for easy tuning of steric and electronic properties, leading to high levels of stereocontrol in reactions like copper-catalyzed conjugate additions and rhodium-catalyzed hydrogenations. wikipedia.orgacs.org

Stereochemical Control and Diastereoselectivity in Phosphoramidate Synthesis

When the phosphorus atom in a phosphoramidate is bonded to four different substituents, it becomes a stereogenic center. The resulting stereoisomers are known as diastereomers if another chiral center is present in the molecule. Controlling this P-chirality is a significant challenge and a crucial aspect of modern synthetic chemistry, particularly for therapeutic applications. nih.gov

Several strategies have been developed to control the stereochemistry at the phosphorus center:

Auxiliary-Based Methods : Chiral auxiliaries can be attached to the phosphorus reagent. After the key bond-forming step, the auxiliary is removed, leaving an enantioenriched product.

Substrate-Controlled Synthesis : In molecules that already contain a stereocenter (like nucleosides), the existing chirality can influence the stereochemical outcome of the phosphorylation reaction, although this often results in a mixture of diastereomers.

Catalyst-Controlled Synthesis : This is a highly desirable approach where a small amount of a chiral catalyst directs the reaction to form one stereoisomer preferentially. For example, Yttrium-catalyzed desymmetrization of an achiral phosphorodichloridate using chiral ligands allows for the enantioselective synthesis of P-stereogenic phosphoramidates. acs.org Similarly, chiral phosphoric acid (CPA) catalysts have been shown to control the formation of stereogenic phosphorus centers during phosphoramidite transfer, enabling access to either phosphite diastereomer. nih.gov

These methods enable the synthesis of phosphoramidates with high diastereomeric purity, which is often essential for their intended biological function, as different diastereomers can have vastly different activities. nih.govacs.org

Advanced Analytical Methodologies for the Characterization of Dimethyl 2 Ethylhexyl Phosphoramidate and Its Analogs

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural elucidation of phosphoramidates. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide a comprehensive picture of the molecular framework.

Multinuclear NMR spectroscopy is a powerful tool for the unambiguous characterization of phosphoramidates, offering insights into the connectivity and chemical environment of atoms within the molecule. tandfonline.com

¹H NMR: Proton NMR spectra provide information on the number of different types of protons and their neighboring atoms. For phosphoramidates, the spectra can be complex due to the various alkyl and aryl groups attached. magritek.com

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton of the molecule. Specific chemical shifts can be assigned to the different carbon atoms in the phosphoramidate (B1195095) structure. rsc.orgrsc.org

³¹P NMR: Phosphorus-31 NMR is particularly valuable for characterizing organophosphorus compounds. magritek.com It provides a direct probe of the phosphorus atom's chemical environment, with the chemical shift being highly sensitive to the nature of the substituents on the phosphorus atom. magritek.comoxinst.com The ³¹P NMR spectra of phosphoramidates typically show signals in a characteristic chemical shift range. magritek.comrsc.org Due to the chiral nature of the phosphorus(III) center in many phosphoramidites, they often exist as a mixture of two diastereomers, which can sometimes be observed as two distinct signals in the ³¹P NMR spectrum. magritek.com

Interactive Data Table: Representative NMR Data for Phosphoramidate Analogs
Compound Analog¹H NMR (δ, ppm)¹³C NMR (δ, ppm)³¹P NMR (δ, ppm)Reference
Alkyne phosphoramidite (B1245037) 77.49-6.82 (m, Ar), 4.41-1.12 (m, alkyl)Not explicitly detailed147.10 rsc.org
Diisopropyl phosphonate (B1237965)6.80 (d), 4.70 (m), 1.33 (dd)Not explicitly detailed4.63 rsc.org
Bis(2-ethylhexyl) phosphonate6.80 (d), 3.98 (dq), 1.58-0.87 (m)Not explicitly detailed8.48 rsc.org
Tetraisopropyl pyridine-2,6-diylbis(phosphonate)8.05-1.32 (m)153.59, 135.45, 128.83, 71.53, 23.56, 23.327.42 rsc.org

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of phosphoramidates. Various ionization techniques and mass analyzers are utilized to obtain this information.

Electrospray Ionization Time-of-Flight (ESI-TOF): This soft ionization technique is well-suited for analyzing polar and thermally labile compounds like phosphoramidates, providing accurate mass measurements. rsc.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS): MALDI-TOF MS is a powerful tool for the analysis of large biomolecules and can also be applied to organophosphorus compounds. nih.govnih.govcreative-proteomics.com It is particularly useful for detecting and identifying protein adducts formed by organophosphorus compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a robust method for the analysis of volatile and semi-volatile organophosphorus compounds. cromlab-instruments.esresearchgate.net

High-Performance Liquid Chromatography-Time-of-Flight-Mass Spectrometry (HPLC-TOF-MS): This technique couples the separation of compounds by HPLC with high-resolution mass analysis, enabling the identification and quantification of phosphoramidites and their impurities in complex mixtures. lcms.cznih.gov

Infrared spectroscopy is used to identify the functional groups present in a molecule. tandfonline.com The IR spectra of phosphoramidates exhibit characteristic absorption bands corresponding to specific bond vibrations. researchgate.net

Key IR absorption bands for phosphoramidates include:

P=O stretching: A strong band typically observed in the region of 1192-1251 cm⁻¹. researchgate.netmdpi.com

P-N and P-O stretching: These bands are often found in the 1013-1095 cm⁻¹ region. researchgate.net

P-O-C stretching: This vibration can also contribute to the complex absorption pattern in the fingerprint region.

N-H stretching: For phosphoramidates with N-H bonds, a characteristic band appears around 3355 cm⁻¹. mdpi.com

Interactive Data Table: Characteristic IR Frequencies for Phosphoramidate Analogs
Compound Analogν(P=O) (cm⁻¹)ν(N-H) (cm⁻¹)Other Key Bands (cm⁻¹)Reference
BPPO-N derivative 112433355- mdpi.com
BPPO-N derivative 21251-- mdpi.com
Tetrakis(2-ethylhexyl) pyridine-2,6-diylbis(phosphonate)1263-- rsc.org
Tetraisopropyl pyridine-2,6-diylbis(phosphonate)1263, 1250-- rsc.org

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of Dimethyl(2-ethylhexyl)phosphoramidate and its analogs from complex matrices.

Gas chromatography is a widely used technique for the analysis of volatile and thermally stable organophosphorus compounds. analysis.rsdrawellanalytical.com The choice of the column's stationary phase is critical for achieving good separation and peak shape. cromlab-instruments.es For organophosphorus pesticide analysis, deactivated liners and specific columns are often used to minimize degradation and improve reproducibility. analysis.rs

Common detectors used in the GC analysis of organophosphorus compounds include:

Nitrogen-Phosphorus Detector (NPD): Highly sensitive and selective for nitrogen- and phosphorus-containing compounds.

Flame Photometric Detector (FPD): Selective for sulfur- and phosphorus-containing compounds.

Mass Spectrometry (MS): Provides definitive identification of the separated compounds. cromlab-instruments.esepa.gov

High-performance liquid chromatography is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. labbulletin.comchromatographytoday.comtheanalyticalscientist.com Both reversed-phase (RP) and normal-phase (NP) chromatography can be employed for the analysis of phosphoramidites. ymc.eu The purity of phosphoramidites is crucial for applications such as oligonucleotide synthesis and needs to be closely monitored, often using HPLC. lcms.czchromatographytoday.comymc.eu

Other Characterization Techniques in Phosphoramidate Research

Beyond the primary spectroscopic methods, a suite of other analytical techniques provides crucial information on the elemental composition, thermal stability, morphology, and structural properties of this compound and its analogs. These methods are indispensable for a holistic understanding of the compound's physical and chemical characteristics.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This destructive method involves the complete combustion of the sample, converting the elements into simple gaseous compounds (CO₂, H₂O, N₂). These gases are then separated and quantified, allowing for the calculation of the elemental composition of the original substance.

Research Findings: In the synthesis of novel phosphoramidate derivatives, elemental analysis serves as a primary confirmation of a compound's empirical formula. sciforum.net The experimentally determined percentages of C, H, and N are compared against the theoretically calculated values based on the proposed molecular structure. A close correlation between the found and calculated values provides strong evidence for the successful synthesis and purity of the target compound. sciforum.netmdpi.com For instance, in the characterization of a new phosphoramidate, researchers would expect the experimental values to be within ±0.4% of the calculated values to confirm its identity.

Below is a representative data table illustrating the comparison between calculated and found elemental compositions for a synthesized phosphoramidate analog.

ElementCalculated (%)Found (%)
Carbon (C)60.5760.65
Hydrogen (H)5.085.10
Nitrogen (N)4.414.39

This interactive table showcases typical results from an elemental analysis of a phosphoramidate compound, demonstrating the close agreement required to confirm its empirical formula. sciforum.net

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. libretexts.org This analysis provides valuable information about the thermal stability, decomposition profile, and composition of materials. mdpi.com The sample is heated in a furnace, and its mass is continuously monitored. The resulting TGA curve plots mass loss versus temperature. libretexts.org

Research Findings: For phosphoramidates, TGA is employed to assess thermal stability, which is a critical parameter for applications such as flame retardants or industrial lubricants. researchgate.net The TGA thermogram reveals the onset temperature of decomposition (T_onset), the temperature of maximum decomposition rate (T_max), and the percentage of material remaining at the end of the analysis (char yield). Organophosphorus compounds often exhibit significant char yields, which is relevant to their mechanism in flame retardancy. researchgate.net By comparing the TGA data of different phosphoramidate analogs, researchers can elucidate structure-stability relationships.

The following table presents typical TGA data for a series of organophosphorus compounds under a nitrogen atmosphere, highlighting key thermal stability parameters.

CompoundT_onset (5% weight loss, °C)T_max (°C)Char Yield at 800°C (%)
Analog A28531025.4
Analog B30533531.8
Analog C27029822.1

This interactive table summarizes key data points from a TGA experiment, allowing for the comparison of thermal stability among different phosphoramidate analogs. researchgate.net

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to generate high-resolution images of a sample's surface topography. nih.gov As the electron beam scans the surface, it interacts with the sample, producing various signals—primarily secondary electrons—that are collected by a detector to form an image. SEM provides detailed information about the morphology, particle size, and surface texture of solid materials. soton.ac.uk

Research Findings: In phosphoramidate research, SEM is particularly useful for characterizing the morphology of crystalline or powdered samples of compounds like this compound. It can also be used to study the dispersion of phosphoramidate-based additives within a polymer matrix or their surface characteristics when functionalized onto a solid support. For example, SEM images can reveal whether a synthesized phosphoramidate exists as well-defined crystals, amorphous particles, or agglomerates, which can influence its bulk properties and reactivity. soton.ac.uk The technique is essential for visualizing the physical form of the material at the micro- and nanoscale. nih.gov

Brunauer-Emmett-Teller (BET) Analysis

The Brunauer-Emmett-Teller (BET) method is a cornerstone technique for determining the specific surface area of solid and porous materials. measurlabs.comwikipedia.org The analysis is based on the physical adsorption of a gas (typically nitrogen) onto the material's surface at cryogenic temperatures. wikipedia.org By measuring the amount of gas adsorbed at various relative pressures, a BET isotherm is generated, from which the specific surface area (in m²/g), pore volume, and average pore size can be calculated. outermost-tech.com

Research Findings: While this compound itself is a liquid or low-melting solid and not typically analyzed by BET, its analogs or formulations can be. When phosphoramidates are used to functionalize or create porous materials, such as catalysts or adsorbents, BET analysis is critical for characterizing the resulting material's textural properties. acs.org A high surface area is often desirable for catalytic applications as it implies a greater number of accessible active sites. The analysis confirms whether the structural integrity and porosity of a support material are maintained after the introduction of phosphoramidate functional groups.

A representative data table from a BET analysis of a phosphoramidate-functionalized silica (B1680970) material is shown below.

MaterialBET Surface Area (m²/g)Total Pore Volume (cm³/g)Average Pore Diameter (nm)
Unfunctionalized Silica3500.859.7
Phosphoramidate-Silica2850.729.2

This interactive table illustrates the changes in surface properties of a material after functionalization with a phosphoramidate, as determined by BET analysis. acs.org

X-ray Diffraction (Single-Crystal X-ray Diffraction)

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. carleton.edursc.org The technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a unique pattern of spots, the intensities and positions of which are measured. ub.edu This diffraction data is then used to calculate an electron density map and build a detailed model of the crystal structure, including bond lengths, bond angles, and torsional angles. carleton.edu

Research Findings: For novel phosphoramidate compounds that can be crystallized, SC-XRD provides unambiguous structural proof. It allows for the absolute determination of the molecular connectivity, conformation, and stereochemistry. This level of detail is crucial for understanding structure-activity relationships, reaction mechanisms, and intermolecular interactions (e.g., hydrogen bonding) in the solid state. The resulting crystallographic data is often deposited in structural databases and serves as the "gold standard" for molecular characterization. carleton.edu

The table below shows a hypothetical set of crystallographic data for a phosphoramidate analog, as would be determined by SC-XRD.

ParameterValue
Empirical FormulaC₁₀H₂₄NO₃P
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.876
b (Å)15.432
c (Å)10.123
β (°)105.67
Volume (ų)1485.9
P-O Bond Length (Å)1.475
P-N Bond Length (Å)1.632

This interactive table presents typical crystallographic parameters obtained from a single-crystal X-ray diffraction analysis, providing a definitive structural fingerprint of a molecule.

In Situ Spectroscopic Analysis for Mechanistic Studies (e.g., FT-NIR)

In situ spectroscopic techniques, such as Fourier Transform Near-Infrared (FT-NIR) spectroscopy, allow for the real-time monitoring of chemical reactions as they occur, without the need for sampling. nih.gov An FT-NIR probe can be inserted directly into a reaction vessel, continuously collecting spectra. Changes in the spectra, such as the appearance of product peaks or the disappearance of reactant peaks, can be correlated with the concentrations of different species, providing valuable kinetic and mechanistic information. youtube.com

Research Findings: The synthesis of this compound and its analogs can be monitored using in situ FT-NIR to optimize reaction conditions and understand the reaction mechanism. For example, in a phosphorylation reaction, the formation of the P-N bond can be tracked by observing the appearance of a characteristic NIR absorption band, while the consumption of the amine starting material can be monitored by the decrease in its N-H overtone band. This real-time data allows for the precise determination of reaction endpoints, the identification of intermediates, and the calculation of reaction rates under various conditions (e.g., different temperatures or catalyst loadings). youtube.comnih.gov

The following table illustrates how spectral features observed via in situ FT-NIR can be used to monitor the progress of a phosphoramidate synthesis.

Wavenumber (cm⁻¹)AssignmentObservation During Reaction
66501st Overtone of reactant N-H stretchIntensity decreases
4890Combination band of product P-O-CIntensity increases
4680Combination band of reactant P-ClIntensity decreases

This interactive table demonstrates how specific changes in the FT-NIR spectrum can be used to track the consumption of reactants and the formation of products in real-time during a chemical synthesis.

Applications in Catalysis and Ligand Design

Chiral Phosphoramidite (B1245037) Ligands in Asymmetric Catalysis

Chiral phosphoramidite ligands are instrumental in a wide array of transition-metal-catalyzed asymmetric reactions, enabling the synthesis of enantiomerically enriched molecules. dicp.ac.cntandfonline.com Their success stems from their unique combination of a π-accepting phosphorus atom and tunable steric bulk, which effectively controls the stereochemical outcome of reactions. researchgate.net Initially, it was believed that high flexibility in a metal-ligand complex was detrimental to achieving high stereocontrol, but the development of monodentate phosphoramidite ligands challenged this notion, proving to be highly effective in numerous transformations. wikipedia.org

Rhodium complexes featuring chiral phosphoramidite ligands are powerful catalysts for the asymmetric hydrogenation of various unsaturated compounds, including C=C, C=O, and C=N double bonds. dicp.ac.cntandfonline.comacs.org This reaction is a fundamental method for producing chiral compounds such as amino acids, amines, and diacids. wikipedia.org Monodentate phosphoramidite ligands, in particular, have demonstrated exceptional performance, often achieving enantioselectivities between 95% and 99%. acs.orgmatthey.com

The modularity of these ligands allows for the rapid creation of libraries for screening to identify the optimal catalyst for a specific substrate. matthey.comingentaconnect.com For instance, ligands based on the BINOL (1,1'-bi-2-naphthol) backbone, known as MonoPhos, have been used successfully in the hydrogenation of dehydroamino acid esters, enamides, and itaconic acid derivatives. wikipedia.orgacs.orgmatthey.com The catalyst's activity and selectivity are influenced by the substituents on both the binaphthyl moiety and the amine group. wikipedia.orgdicp.ac.cn

Table 1: Examples of Rh-Catalyzed Asymmetric Hydrogenation with Phosphoramidite Ligands Note: This table presents data for representative phosphoramidite ligands to illustrate the principles, as specific data for Dimethyl(2-ethylhexyl)phosphoramidate is not available.

Substrate Ligand Type Enantiomeric Excess (ee) Reference
Methyl (Z)-2-acetamidocinnamate SIPHOS (Spiro Phosphoramidite) >99% acs.org
α-Arylenamides SIPHOS (Spiro Phosphoramidite) up to 99.7%
Dimethyl itaconate (Rc,Sa)-quinaphos >99% dicp.ac.cn

Palladium-catalyzed asymmetric allylic substitution (AAS) is a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Chiral phosphoramidite ligands have emerged as highly effective in this arena, providing excellent enantioselectivities and high reaction rates. dicp.ac.cnnih.govrsc.org Both monodentate and bidentate phosphoramidite-containing ligands have been developed, with the latter often incorporating another donor atom like sulfur (P,S-bidentate) or another phosphorus atom (P,P-bidentate). rsc.orgresearchgate.netrsc.org

In these reactions, the ligand's structure directly influences the regioselectivity and enantioselectivity by controlling the geometry of the palladium-π-allyl intermediate. nih.gov Libraries of modular phosphite-phosphoramidite ligands have been designed and screened, affording enantiomeric excesses up to 99% for a broad range of substrates. nih.gov The electronic properties of the ligand can also be tuned; electron-deficient phosphoramidites can enhance the electrophilicity of the palladium intermediate, improving catalytic efficiency. nih.gov

Table 2: Pd-Catalyzed Asymmetric Allylic Alkylation with Phosphoramidite Ligands Note: This table presents data for representative phosphoramidite ligands to illustrate the principles.

Substrate Nucleophile Ligand Type Enantiomeric Excess (ee) Reference
(E)-1,3-diphenylallyl acetate Dimethyl malonate TADDOL-based P,S-bidentate up to 99% researchgate.net
1,3-disubstituted propenyl acetate Sodium diethyl malonate Indolphos up to 90% dicp.ac.cn

The copper-catalyzed conjugate addition of organometallic reagents (typically organozinc) to α,β-unsaturated compounds is a powerful method for C-C bond formation. rug.nlcore.ac.uk The introduction of chiral phosphoramidite ligands by Feringa and others was a breakthrough, leading to highly enantioselective and efficient catalytic systems. wikipedia.orgrug.nl These ligands exhibit a strong accelerating effect on the reaction rate. rug.nlcore.ac.uk

High levels of stereocontrol are achieved with these catalysts for both cyclic and acyclic enones. rug.nl The steric bulk on the amine moiety of the phosphoramidite is crucial for achieving high enantioselectivity. core.ac.uk For example, ligands derived from BINOL and sterically demanding amines have provided enantiomeric excesses greater than 98% in the addition of diethylzinc (B1219324) to cycloalkenones. core.ac.uk The success of these ligands demonstrates that a combination of a chiral backbone and a well-chosen amine component is key to creating a highly selective catalytic pocket. rsc.org

Table 3: Cu-Catalyzed Asymmetric Conjugate Addition with Phosphoramidite Ligands Note: This table presents data for representative phosphoramidite ligands to illustrate the principles.

Substrate Reagent Ligand Type Enantiomeric Excess (ee) Reference
2-Cyclohexen-1-one Diethylzinc BINOL-based phosphoramidite up to 98% core.ac.uk
Chalcone Diethylzinc BINOL-based phosphoramidite up to 89% core.ac.uk

The phosphoramidite method is the universal standard for the chemical synthesis of DNA and RNA oligonucleotides. nih.govresearchgate.net This process involves the sequential coupling of nucleoside phosphoramidite monomers to a growing oligonucleotide chain. researchgate.net A key challenge in synthesizing modified oligonucleotides, such as phosphorothioates, is controlling the stereochemistry at the newly formed phosphorus center. nih.govchemrxiv.org

Recent advances have demonstrated that chiral catalysts can control the stereochemical outcome of the phosphoramidite transfer step. nih.govchemrxiv.org Chiral phosphoric acids (CPAs), for example, have been used as catalysts to control the formation of stereogenic phosphorus centers. nih.govchemrxiv.org This catalytic approach avoids the need for stoichiometric chiral auxiliaries and allows for diastereodivergent synthesis, meaning either diastereomer of the phosphite (B83602) intermediate can be accessed by choosing the appropriate catalyst scaffold. nih.govchemrxiv.org This represents a significant step towards the fully stereocontrolled synthesis of complex oligonucleotides. chemrxiv.org

Design Principles for Phosphoramidate-Based Ligands

The effectiveness of phosphoramidite ligands in asymmetric catalysis is rooted in their modular design, which allows for systematic tuning of their properties. nih.govresearchgate.netnih.gov Key design principles include:

Chiral Backbone: The foundation of most chiral phosphoramidite ligands is an axially chiral biaryl scaffold, such as BINOL or TADDOL, or a spiro-type framework. wikipedia.orgnih.gov The dihedral angle and rigidity of this backbone create a defined chiral environment around the metal center.

Amine Substituent: The amine moiety (the NRR' group) is a critical component for fine-tuning the ligand's steric and electronic properties. nih.govcore.ac.uk Sterically demanding amines can create a deeper and more selective chiral pocket, which is essential for high enantioselectivity in reactions like copper-catalyzed conjugate additions. core.ac.uk The electronic nature of the amine can also influence the ligand's donor-acceptor properties.

Modularity: The synthesis of phosphoramidite ligands is typically a straightforward two-step, one-pot procedure from phosphorus trichloride (B1173362), a chiral diol, and an amine. wikipedia.orgnih.gov This modularity facilitates the creation of large libraries of ligands, which can be rapidly screened to find the optimal catalyst for a specific transformation. researchgate.netmatthey.com This high-throughput approach has accelerated the development of highly efficient industrial processes. acs.org

Metal-Ligand Cooperativity in Catalytic Systems

Metal-ligand cooperativity (MLC) is a catalytic paradigm where the ligand is not merely a spectator but actively participates in the bond-making or bond-breaking steps of a reaction. wikipedia.orgnih.gov This mode of action involves both the metal center and a functional group on the ligand. wikipedia.org While many classic examples involve ligands with acidic or basic sites, phosphoramidate-based systems can also engage in cooperative effects.

In some catalytic cycles, the ligand can undergo structural changes, such as deprotonation or tautomerization, to facilitate substrate activation. nih.gov For instance, rhodium complexes with ligands containing an acidic P-OH proton can be deprotonated to form phosphinito complexes. These species can then activate H₂ through a cooperative mechanism involving both the rhodium center and the ligand's oxygen atom. ethz.ch Such cooperative pathways can lead to highly active and efficient catalysts for reactions like hydrogenation. ethz.ch The concept of MLC provides a powerful design strategy, enabling metals that typically undergo one-electron redox changes to participate in two-electron processes by involving the ligand as an electronic reservoir or a proton shuttle. wikipedia.orgrsc.org

Applications in Extraction and Separation Chemistry

Phosphoramidates as Extractants for Metal Ions

Phosphoramidates are a class of organophosphorus compounds characterized by a P-N bond, which distinguishes them from more commonly studied extractants like phosphoric acids, phosphonates, and phosphine (B1218219) oxides. This structural feature imparts unique selectivity and extraction capabilities, particularly for tetravalent and hexavalent metal ions.

The separation of actinides is crucial for the nuclear fuel cycle, including the processing of spent nuclear fuel and the management of radioactive waste. Phosphoramidates have demonstrated significant potential in this area, offering high selectivity for thorium (Th(IV)) and uranium (U(VI)).

Research using the compound Tetraphenylethane-1,2-diylbis(phosphoramidate) has shown remarkable performance in the liquid-liquid extraction of thorium. nih.gov This bis(phosphoramidate) ligand, when used in a chloroform (B151607) medium containing a room temperature ionic liquid, exhibits exceptionally high selectivity for Th(IV) over U(VI) and various lanthanides. nih.govacs.org The system achieves a very high distribution ratio (D) for thorium, recorded at (12.4 ± 0.1) × 10³, across a wide acidity range of 2–8 mol L⁻¹ HNO₃. nih.gov This indicates a strong preference for the transfer of thorium from the aqueous phase to the organic phase.

The selectivity of the extraction process is highlighted by its high decontamination factors, as detailed in the table below.

Table 1: Separation Factors (α) for Th(IV) over Other Metal Ions Using Tetraphenylethane-1,2-diylbis(phosphoramidate)

Separated IonSeparation Factor (αTh/Ion)Reference
U(VI)> 10³ nih.gov
La(III)> 10³ nih.gov
Ce(III)> 10³ nih.gov
Nd(III)> 10³ nih.gov
Eu(III)> 10³ nih.gov

Furthermore, phosphoramidate-functionalized ionic liquids have been developed for the efficient extraction of uranyl ions (UO₂²⁺). sigmaaldrich.com Studies suggest that the enhanced extraction capabilities of these systems are due to a synergistic combination of complexation and hydrogen bonding. nih.gov

The chemical similarity of rare earth elements (REEs) makes their separation a significant challenge. While phosphoramidates have been explored, their primary demonstrated strength lies in the group separation of actinides from REEs, rather than the separation of adjacent REEs from one another. nih.gov The high separation factors shown in Table 1 for Th(IV) over lanthanides like Lanthanum (La), Cerium (Ce), Neodymium (Nd), and Europium (Eu) underscore the phosphoramidate (B1195095) ligand's ability to effectively isolate actinides. nih.gov

This high selectivity is advantageous in processes where the primary goal is to purify thorium from REE-containing ores or in the Th-U fuel cycle where fission product lanthanides must be removed. acs.org The development of phosphoramidate-based systems specifically tailored for intra-REE separation remains a topic for further research.

Mechanistic Aspects of Extraction (e.g., complex formation, dimerization, aggregation)

The extraction mechanism of metal ions by phosphoramidate ligands is primarily driven by complex formation. In the case of Th(IV) extraction with Tetraphenylethane-1,2-diylbis(phosphoramidate), experimental and theoretical studies, including extended X-ray absorption fine structure (EXAFS) spectroscopy, have confirmed the formation of a 1:2 metal-to-ligand complex. nih.govacs.org

In this complex, each of the two bis(phosphoramidate) molecules acts as a tetradentate ligand. The two phosphoryl oxygen atoms and the two amide nitrogen atoms from each ligand molecule coordinate with the central Th(IV) ion. nih.govacs.org This arrangement satisfies the coordination number of eight for the thorium ion, resulting in a highly stable chelate structure. nih.gov A unique feature of this extraction system is that the resulting Th(IV)-ligand complex precipitates as a white solid within the organic phase, which simplifies its separation and recovery. acs.org

For phosphoramidate-functionalized ionic liquids used in uranium extraction, the mechanism is understood to involve both the direct coordination of the phosphoryl oxygen to the uranyl ion and the formation of hydrogen bonds, which collectively enhance the stability of the extracted complex and improve extraction efficiency. nih.gov

Role of Phosphoramidate Functionality in Extraction Selectivity and Efficiency

The selectivity and efficiency of phosphoramidate extractants are intrinsically linked to the electronic and steric properties of the P-N functional group. The phosphoryl (P=O) group provides a hard donor oxygen atom, which has a strong affinity for hard acid metal ions like Th(IV) and U(VI). Simultaneously, the adjacent nitrogen atom(s) can participate in coordination, creating a chelating effect that enhances the stability of the formed complex compared to ligands with only P=O donors. nih.govacs.org

The ability of the Tetraphenylethane-1,2-diylbis(phosphoramidate) ligand to form a stable, eight-coordinate complex with Th(IV) is central to its high selectivity. nih.gov This specific coordination geometry is sterically and electronically favorable for Th(IV) but less so for smaller, trivalent REEs or the differently coordinated U(VI) ion, leading to the observed high separation factors. nih.gov The presence of two phosphoramidate moieties on a single backbone pre-organizes the donor atoms for effective chelation, a principle crucial for designing highly selective extractants.

Innovative Extraction Systems (e.g., Ionic Liquids)

To improve extraction efficiency and develop more environmentally benign processes, phosphoramidate extractants are being incorporated into innovative systems, particularly those involving ionic liquids (ILs). ILs are salts that are liquid at low temperatures and are considered "green" solvents due to their negligible vapor pressure. mdpi.com

The extraction of Th(IV) by Tetraphenylethane-1,2-diylbis(phosphoramidate) is significantly enhanced when conducted in a medium containing chloroform and a room temperature ionic liquid (RTIL), 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C₄mim][NTf₂]). acs.org This hybrid solvent system facilitates the extraction process, leading to the formation of the solid thorium complex in the organic phase. acs.org

Another advanced approach is the development of Task-Specific Ionic Liquids (TSILs), where the extractant functionality is covalently bonded to the IL's cation or anion. nih.gov Phosphoramidate-based TSILs have been synthesized and used for the selective extraction of uranium and thorium. researchgate.net These systems combine the extraction capability of the phosphoramidate group with the unique properties of ILs, potentially leading to more efficient and cleaner separation processes. nih.govresearchgate.net

Applications in Materials Science and Polymer Chemistry

Synthesis of Phosphoramidate-Containing Polymers and Materials

The incorporation of phosphoramidate (B1195095) moieties into polymer chains can impart desirable characteristics such as degradability and functionality. One notable method for synthesizing poly(phosphoramidate)s (PPAs) is through acyclic diene metathesis (ADMET) polycondensation. rsc.org This technique allows for the creation of PPAs with amidate linkages in the side chains. rsc.org

In a typical ADMET polymerization, α,ω-diene monomers containing phosphoramidate groups are polymerized using a Grubbs-type catalyst. rsc.org For instance, bis-(undecen-10-yl)-n-butyl-phosphoramidate has been successfully polymerized to yield unsaturated PPAs with molecular weights reaching up to approximately 20,000 g/mol . rsc.org Subsequent hydrogenation of these unsaturated polymers can produce polyethylene-like structures where the phosphoramidate group acts as a precisely positioned defect. rsc.org

Another synthetic approach involves the ring-opening polymerization (ROP) of cyclic phosphoramidate monomers. For example, an oxazaphospholidine monomer bearing a phosphoramidate linkage can be polymerized using an organobase catalyst in a controlled manner to produce PPAs with acid-labile phosphoramidate backbone linkages. acs.org The hydrolytic degradability of these polymers can be tuned by the environmental pH, with rapid degradation observed under acidic conditions due to the cleavage of the phosphoramidate bonds in the polymer backbone. acs.org

Furthermore, phosphoramidite (B1245037) chemistry has been employed for the solid-phase synthesis of sequence-defined non-natural polyphosphates, which can include phosphoramidate linkages. researchgate.net This iterative approach allows for precise control over the monomer sequence, leading to the creation of monodisperse polymers with specific informational content. researchgate.net

The synthesis of water-soluble and degradable polyphosphorodiamidates can also be achieved via thiol-ene polyaddition. mdpi.com This method offers another versatile route to phosphoramidate-containing polymers. The hydrolytic lability of the P–N bond in phosphoramidates, which is greater than that of the corresponding phosphoesters, is a key feature that enables the development of hydrolytically degradable materials. rsc.org

Table 1: Comparison of Synthesis Methods for Phosphoramidate-Containing Polymers

Synthesis Method Monomers Key Features Resulting Polymer
Acyclic Diene Metathesis (ADMET) Polycondensation α,ω-dienes with phosphoramidate side chains Utilizes Grubbs-type catalysts; produces unsaturated polymers that can be hydrogenated. rsc.org Side-chain poly(phosphoramidate)s. rsc.org
Ring-Opening Polymerization (ROP) Cyclic phosphoramidate monomers (e.g., oxazaphospholidine) Organobase-catalyzed; allows for controlled polymerization. acs.org Polyphosphoramidates with backbone phosphoramidate linkages. acs.org
Phosphoramidite Chemistry Phosphoramidite monomers Solid-phase synthesis; enables precise sequence control. researchgate.net Sequence-defined poly(phosphodiester)s and related polymers. researchgate.netmdpi.com

Chemical Modification of Polymeric Surfaces with Phosphoramidates

The surface properties of a material dictate its interaction with the surrounding environment. Chemical modification of polymeric surfaces is a critical strategy for tailoring these properties for specific applications. While direct studies on the use of Dimethyl(2-ethylhexyl)phosphoramidate for surface modification are not extensively detailed in the provided search results, the broader class of organophosphorus compounds, including phosphonates, is widely used for this purpose. These examples provide a conceptual framework for how phosphoramidates could be similarly employed.

Surface modification can be achieved through "grafting-to," "grafting-from," and "grafting-through" approaches, where polymer chains are covalently attached to a substrate surface. nih.gov Surface graft polymerization is an effective method for introducing multifunctional groups and ensuring long-term chemical stability. nih.gov

For instance, a novel method for modifying polystyrene and nylon surfaces involves the introduction of phosphonate (B1237965) residues. researchgate.net This process utilizes the reaction of diaryl carbenes to directly and efficiently functionalize the polymer surface. researchgate.net The method is straightforward, involving solution coating with the reactive agent, followed by drying and thermolysis at temperatures up to 150°C. researchgate.net This approach highlights the potential for designing reactive phosphoramidate-containing molecules that could be grafted onto various polymer surfaces to impart specific functionalities.

The introduction of phosphorus-containing groups can enhance properties such as biocompatibility. researchgate.net For example, the growth of human osteosarcoma cells has been shown to improve on polymer surfaces modified with phosphonate residues. researchgate.net Given the structural similarities and chemical reactivity, it is plausible that phosphoramidates could be used in a similar fashion to tailor the surface characteristics of polymers for biomedical applications.

Photopolymerizable Precursors and Biodegradable Materials

Phosphoramidates have emerged as promising candidates for the development of photopolymerizable precursors for creating biodegradable materials. nih.govacs.org This is particularly relevant in the field of medical 3D printing, where there is a critical need for UV-curable monomers that can form biodegradable polymers. jku.at Traditional UV resins often rely on acrylates, which can have cytotoxicity concerns and result in non-degradable polymers. jku.at

Researchers have developed a platform of amino acid phosphoramidates that serve as biodegradable photopolymer resins. nih.govacs.org These materials can be used in advanced manufacturing techniques such as digital light processing, multiphoton lithography, and 3D inkjet printing. nih.govacs.org The key advantage of these phosphoramidate-based materials is their ability to degrade into naturally occurring and biocompatible products, such as phosphates and amino acids. nih.govacs.org

For example, photocurable and biodegradable phosphoramide-based hydrogels have been developed for applications like inkjet printing of tissue engineering scaffolds. nih.govacs.org These hydrogels can be cross-linked via click chemistry and are designed to degrade into phosphates, which are a natural component of bone. nih.govacs.org The hydrolytic stability of these phosphoramidate monomers can be investigated at different pH values to understand their degradation profiles. acs.org

The development of UV-curable degradable monomers based on phosphoramidates represents a significant advancement in combining the benefits of biodegradable polymers with the precision of medical 3D printing. jku.at This technology holds great promise for creating bioresorbable implants, scaffolds for tissue regeneration, and drug delivery systems that eliminate the need for surgical removal and reduce long-term complications. jku.at

Table 2: Research Findings on Phosphoramidates in Photopolymerizable and Biodegradable Materials

Application Area Key Findings Reference
Biodegradable Photopolymer Resins Development of amino acid phosphoramidates for digital light processing, multiphoton lithography, and 3D inkjet printing. nih.govacs.org nih.govacs.org
Biodegradable Hydrogels Creation of photocurable phosphoramide-based hydrogels via click chemistry for inkjet printing. nih.govacs.org nih.govacs.org
Degradation Products Phosphoramidate-based materials degrade into biocompatible components like phosphates and amino acids. nih.govacs.org nih.govacs.org
Medical 3D Printing UV-curable degradable phosphoramidate monomers offer an alternative to cytotoxic, non-biodegradable acrylate (B77674) resins. jku.at jku.at

Computational Chemistry and Theoretical Studies

Molecular Dynamics Simulations and Free Energy Calculations

Molecular dynamics (MD) simulations and free energy calculations are powerful computational tools used to study the dynamic behavior and thermodynamic properties of molecules in various environments. These methods have been applied to understand the aggregation behavior of organophosphorus compounds, which is crucial for applications in solvent extraction and other industrial processes.

Dimerization and Aggregation Behavior of Organophosphorus Compounds

While specific molecular dynamics studies on Dimethyl(2-ethylhexyl)phosphoramidate are not extensively available in the public domain, valuable insights can be drawn from computational studies of structurally similar organophosphorus compounds, such as di(2-ethylhexyl)phosphoric acid (D2EHPA). D2EHPA is known to form stable dimers in apolar solvents through hydrogen bonding, a phenomenon that has been investigated using steered molecular dynamics simulations and umbrella sampling techniques to determine the dimerization free energy profile. cetem.gov.br These computational approaches have shown good agreement with experimental equilibrium data. cetem.gov.br

The dimerization and aggregation of organophosphorus compounds are driven by a combination of forces, including hydrogen bonding, van der Waals interactions, and hydrophobic effects. cetem.gov.brnih.gov The formation of aggregates larger than dimers can also occur, particularly at higher concentrations. researchgate.net MD simulations can elucidate the structural and energetic details of these aggregation processes. nih.govmdpi.com

Table 1: Computational Methods for Studying Dimerization and Aggregation

MethodDescriptionApplication
Molecular Dynamics (MD) SimulationsSimulates the motion of atoms and molecules over time to study dynamic processes.Investigating the formation and stability of dimers and larger aggregates. nih.gov
Steered MD and Umbrella SamplingEnhanced sampling techniques to calculate the potential of mean force and free energy profiles along a reaction coordinate.Determining the free energy of dimerization for compounds like D2EHPA. cetem.gov.br
Free Energy Perturbation (FEP)A method to calculate free energy differences between two states by gradually transforming one into the other.Can be used to calculate the free energy of binding and dimerization. mpg.de

Electronic Structure Calculations for Mechanistic Insights

Electronic structure calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecules, such as their geometry, electronic distribution, and reactivity. These calculations provide a fundamental basis for elucidating reaction mechanisms at the molecular level.

While specific DFT studies on this compound are not readily found, research on a range of O,O-dialkyl N,N-dialkyl phosphoramidates provides a solid foundation for understanding its electronic characteristics. nih.gov The electronic environment around the phosphorus center, the nature of the P-N bond, and the influence of the alkyl and 2-ethylhexyl substituents can be computationally probed.

DFT calculations can reveal key electronic properties that govern the reactivity of phosphoramidates. nih.govnih.gov For instance, the calculated electrostatic potential can indicate regions of the molecule that are susceptible to nucleophilic or electrophilic attack. Analysis of the frontier molecular orbitals (HOMO and LUMO) helps in predicting the molecule's reactivity and kinetic stability.

Table 2: Key Electronic Properties from DFT Calculations

PropertySignificance
Optimized GeometryProvides the most stable three-dimensional arrangement of atoms.
Mulliken and NBO ChargesDescribe the distribution of electron density among the atoms, indicating bond polarity.
Frontier Molecular Orbitals (HOMO/LUMO)The energies and shapes of these orbitals are related to the molecule's ability to donate or accept electrons in chemical reactions.
Electrostatic PotentialMaps the charge distribution on the molecular surface, identifying sites for intermolecular interactions. nih.gov

Modeling of Reaction Kinetics and Pathways

Computational modeling plays a crucial role in predicting and understanding the kinetics and pathways of chemical reactions involving organophosphorus compounds. For phosphoramidates, a key reaction of interest is hydrolysis, which involves the cleavage of the P-N bond.

Theoretical studies on the degradation of phosphoramidites, which share the phosphoramidate (B1195095) linkage, have shown that hydrolysis can proceed through the attack of water on the phosphorus center. researchgate.net The reaction is often catalyzed by acidic or basic conditions. Computational models can be used to map the potential energy surface of the reaction, identifying transition states and intermediates to elucidate the detailed reaction mechanism.

The rate of degradation and the specific pathways can be influenced by factors such as the nature of the substituents on the phosphorus and nitrogen atoms, the solvent, and the presence of catalysts. researchgate.net For instance, the acidity of protons on neighboring groups can catalyze the hydrolysis of the phosphoramidite (B1245037) linkage. researchgate.net While specific kinetic models for this compound are not published, the general principles derived from studies of other phosphoramidates can be applied to understand its likely degradation behavior. nih.govnih.gov

Table 3: Factors Influencing Phosphoramidate Degradation Pathways

FactorInfluence on Reaction
pHBoth acidic and basic conditions can catalyze hydrolysis.
SubstituentsThe electronic and steric properties of the alkyl and aryl groups can affect the stability of the P-N bond and the accessibility of the phosphorus center to nucleophilic attack.
SolventThe polarity and hydrogen-bonding capability of the solvent can influence the stability of reactants, intermediates, and transition states.
CatalystsThe presence of acids, bases, or metal ions can significantly alter the reaction rate and pathway.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for optimizing the synthesis of dimethyl(2-ethylhexyl)phosphoramidate?

  • Methodological Answer : A full factorial design is effective for identifying optimal reaction parameters (e.g., temperature, molar ratios, catalyst loading, reaction time, and solvent polarity). Statistical models can predict yields and validate experimental outcomes, ensuring reproducibility. For example, factorial designs have been successfully applied to α-aminophosphonate synthesis, achieving >90% agreement between predicted and observed yields .

Q. How stable is this compound under varying thermal conditions?

  • Methodological Answer : Thermal stability assessments using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical. Studies on structurally similar phosphoramidates indicate no significant decomposition under standard laboratory conditions (<100°C). However, prolonged exposure to extreme temperatures (>200°C) should be avoided, as phosphoramidates may release toxic byproducts like phosphoric acid derivatives .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (³¹P, ¹H, and ¹³C) is primary for structural confirmation. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is recommended, with mobile phases optimized for phosphoramidate solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions between predicted and experimental yields in phosphoramidate synthesis?

  • Methodological Answer : Discrepancies often arise from unaccounted variables (e.g., moisture sensitivity, side reactions). Use response surface methodology (RSM) to refine factorial models by incorporating interaction terms. For example, in α-aminophosphonate synthesis, iterative adjustments to solvent polarity and catalyst stoichiometry reduced yield variance from 15% to <5% .

Q. What strategies mitigate environmental interactions of this compound in indoor laboratory settings?

  • Methodological Answer : Surface adsorption studies using quartz crystal microbalance (QCM) or atomic force microscopy (AFM) can quantify interactions with common lab materials (e.g., glass, stainless steel). Advanced microspectroscopic imaging (e.g., Raman or X-ray photoelectron spectroscopy) reveals molecular-level reactivity, aiding in designing containment protocols to minimize airborne particulates .

Q. How should researchers design copolymerization experiments involving this compound?

  • Methodological Answer : Controlled radical polymerization (e.g., RAFT or ATRP) is suitable for incorporating phosphoramidate monomers into copolymers. Optimize initiator-to-monomer ratios and reaction kinetics using real-time monitoring (e.g., in-situ NMR). For example, P(CMDA-DMDAAC) copolymers achieved >80% monomer conversion under nitrogen atmosphere with APS initiators .

Q. What safety protocols are critical for handling this compound in reactive environments?

  • Methodological Answer : Implement inert atmosphere techniques (glovebox or Schlenk line) to prevent hydrolysis or oxidation. Use PPE compliant with ASTM standards (e.g., nitrile gloves, polycarbonate goggles). Waste must be neutralized with 10% sodium bicarbonate before disposal in designated halogenated solvent containers .

Data-Driven Research Considerations

  • Synthesis Optimization : Prioritize factorial designs over one-variable-at-a-time (OVAT) approaches to capture parameter interactions .
  • Environmental Impact : Collaborate with occupational health teams to model airborne dispersion using computational fluid dynamics (CFD) .
  • Reaction Monitoring : Employ inline FTIR or UV-vis spectroscopy for real-time kinetic analysis during copolymerization .

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